1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride
Overview
Description
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride is a heterocyclic compound with a pyridine ring structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride typically involves the chlorination of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform to facilitate the formation of the acyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Converts to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of water or aqueous bases.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Oxalyl Chloride (COCl)2: Another chlorinating agent.
Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.
Aqueous Bases: Utilized in hydrolysis reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Result of hydrolysis.
1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol: Product of reduction.
Scientific Research Applications
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s molecular targets include proteins, nucleic acids, and other cellular components, where it can interfere with normal biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A precursor and hydrolysis product.
1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: A structurally related compound with similar reactivity.
6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid: Another related compound with distinct chemical properties.
Uniqueness
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility compared to similar compounds .
Properties
IUPAC Name |
1-methyl-2-oxopyridine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-9-4-2-3-5(6(8)10)7(9)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWVELJBDQMOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664609 | |
Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84854-00-2 | |
Record name | 1,2-Dihydro-1-methyl-2-oxo-3-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84854-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80664609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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